

Synonyms and alternative names for propagermanium (e.g., repagermanium)

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Compound of Interest

Compound Name: *Propagermanium*

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An In-depth Technical Guide to **Propagermanium**: Nomenclature, Physicochemical Properties, and Therapeutic Mechanisms

Executive Summary

Propagermanium is a polymeric organogermanium compound that has attracted significant scientific and clinical interest since its initial synthesis in 1967.[1][2] Known by a variety of synonyms, including repagermanium and Ge-132, it has been investigated for a range of therapeutic properties, including immunomodulatory, anti-inflammatory, and antiviral effects.[1][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it offers an in-depth exploration of its primary mechanism of action as a C-C chemokine receptor type 2 (CCR2) antagonist and summarizes its current standing in clinical development.

Nomenclature and Chemical Identity

The multiplicity of names for **propagermanium** can be a source of confusion in scientific literature. Understanding these synonyms is crucial for comprehensive literature reviews and accurate compound identification. **Propagermanium** is the International Nonproprietary Name (INN) for this polymeric compound.[4]

Identifier Type	Name/Value	Reference(s)
International Nonproprietary Name (INN)	Propagermanium	[4][5]
Common Synonyms	Repagermanium, Proxigermanium	[1][4][5][6]
IUPAC Name	3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid	[4][7][8]
CAS Name	3,3'-(1,3-Dioxo-1,3-digermoxanediyl)bispropanoic acid	[5]
CAS Registry Number	12758-40-6	[5][7][9][10]
Chemical Names	Bis(2-carboxyethylgermanium) sesquioxide, 2-carboxyethylgermasesquioxane	[2][3][7]
Developmental Codes	Ge-132, SK-818, DMX-200	[5][6][10][11]
Trademark Name	Serocion	[4][5]
Molecular Formula	C ₆ H ₁₀ Ge ₂ O ₇ or ((HOOCCH ₂ CH ₂ Ge) ₂ O ₃) _n	[2][5][7]

The fundamental structure is a polymer of 3-oxygermylpropionic acid, forming a three-dimensional network characterized by germanium-oxygen-germanium bridges.[5][9][12] This polymeric nature is key to its biological activity and physicochemical properties.

Physicochemical Properties

A thorough understanding of **propagermanium**'s physicochemical properties is essential for developing analytical methods, formulating drug products, and interpreting biological data.

Property	Value	Reference(s)
Appearance	Colorless, monoclinic crystals or a white crystalline powder.	[5][11]
Molecular Weight	339.42 g/mol (for the $C_6H_{10}Ge_2O_7$ monomer unit).	[5][9][10][11]
Melting Point	Decomposes at approximately 270°C.	[5][11]
Solubility	Water: 1.09% at 20°C. Very soluble in alkaline aqueous conditions (>10% at pH 7.4). Insoluble or sparingly soluble in most organic solvents.	[5][9][11]
pKa	3.6	[5][11]
Percent Composition	C: 21.23%, H: 2.97%, Ge: 42.80%, O: 33.00%	[5][7]

Synthesis and Manufacturing

The synthesis of **propagermanium** is a well-established, multi-step process that requires careful control to ensure high purity and yield.[1][13] The primary concern during manufacturing is the elimination of inorganic germanium species, such as germanium dioxide (GeO_2), which can be nephrotoxic and may contaminate the final product if purification is inadequate.[1][4] The most common synthetic route involves hydrogermylation followed by hydrolysis.[13]

Experimental Protocol: Two-Step Synthesis of Propagermanium

Step 1: Hydrogermylation of Acrylic Acid

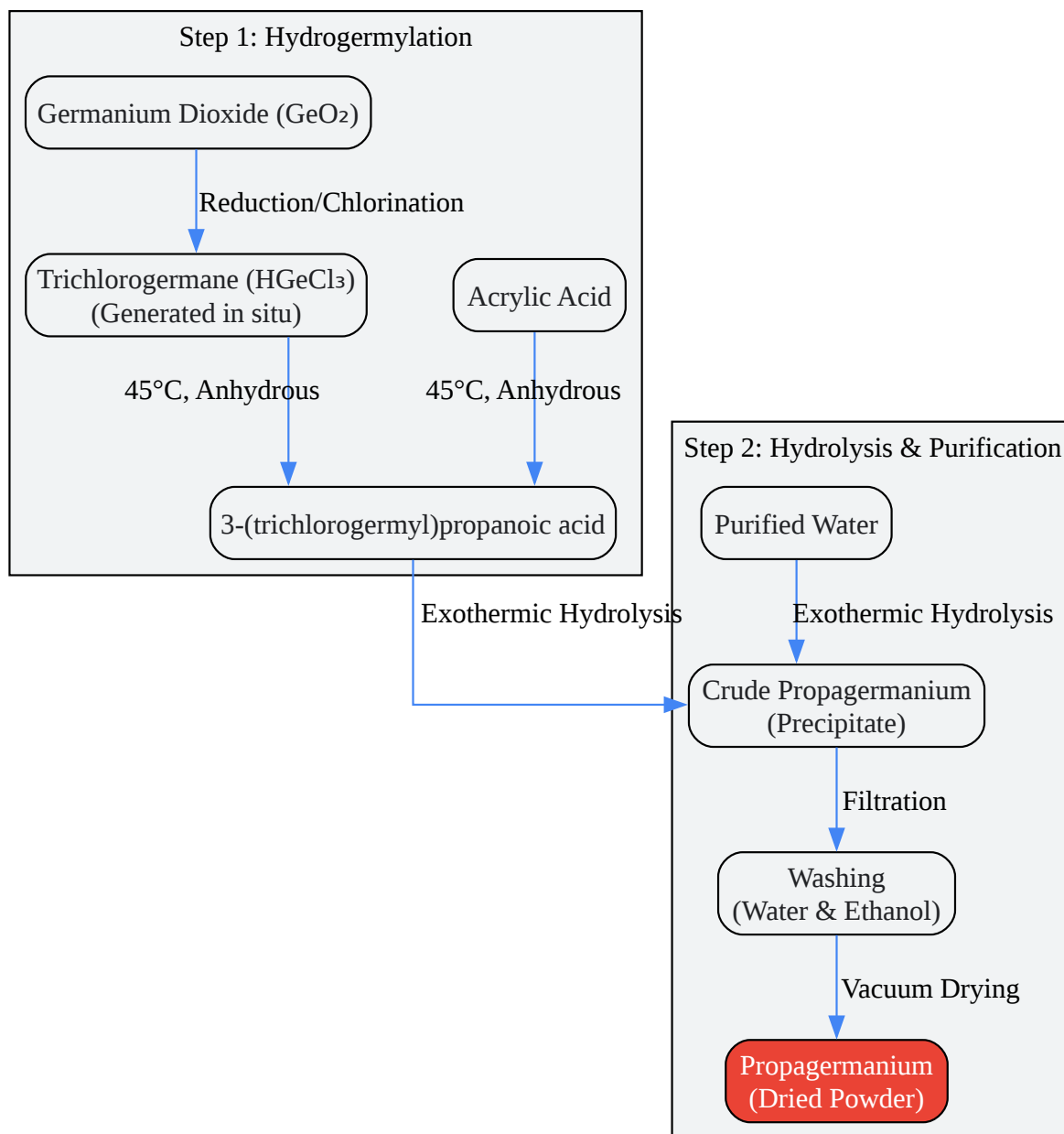
This step forms the carbon-germanium bond, which is the defining feature of this organometallic compound. The reaction is highly sensitive to moisture, as the trichlorogermane intermediate readily hydrolyzes.

- Setup: Assemble a flame-dried, jacketed glass reactor under an inert nitrogen or argon atmosphere. Equip it with a mechanical stirrer, reflux condenser, and a dropping funnel.[13]
- Reagents: Charge the reactor with acrylic acid (1.05 equivalents) and a polymerization inhibitor (e.g., hydroquinone).[13]
- Reaction: Slowly add trichlorogermane (HGeCl_3) (1.0 equivalent) to the reactor over 2-3 hours, maintaining an internal temperature of 45°C.[13]
- Monitoring: After the addition, continue stirring at 45°C for 4-6 hours. Reaction completion can be monitored via ^1H NMR by observing the disappearance of starting material signals. [13]
- Workup: Cool the mixture to room temperature. The resulting intermediate, 3-(trichlorogermyl)propanoic acid, can be carried directly to the next step.[13]

Step 2: Hydrolysis and Polymerization

This step replaces the chloro groups with hydroxyls, which then condense to form the stable Ge-O-Ge polymeric backbone.

- Setup: In a separate reactor, add a calculated volume of purified water and stir vigorously. [13]
- Hydrolysis: Slowly add the crude 3-(trichlorogermyl)propanoic acid from Step 1 to the water. A white precipitate of **propagermanium** will form immediately. This reaction can be exothermic and requires controlled addition.[13]
- Completion: Stir the resulting slurry for 2-4 hours at room temperature to ensure complete hydrolysis.[13]
- Purification: Isolate the solid product by filtration. Wash the filter cake extensively with purified water until the filtrate is neutral and free of chloride ions (as tested with silver nitrate). [13]
- Drying: Perform a final wash with a water/ethanol mixture and dry the product under vacuum at 60-80°C to a constant weight.[13]



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Caption: Workflow for the synthesis of **propagermanium**.

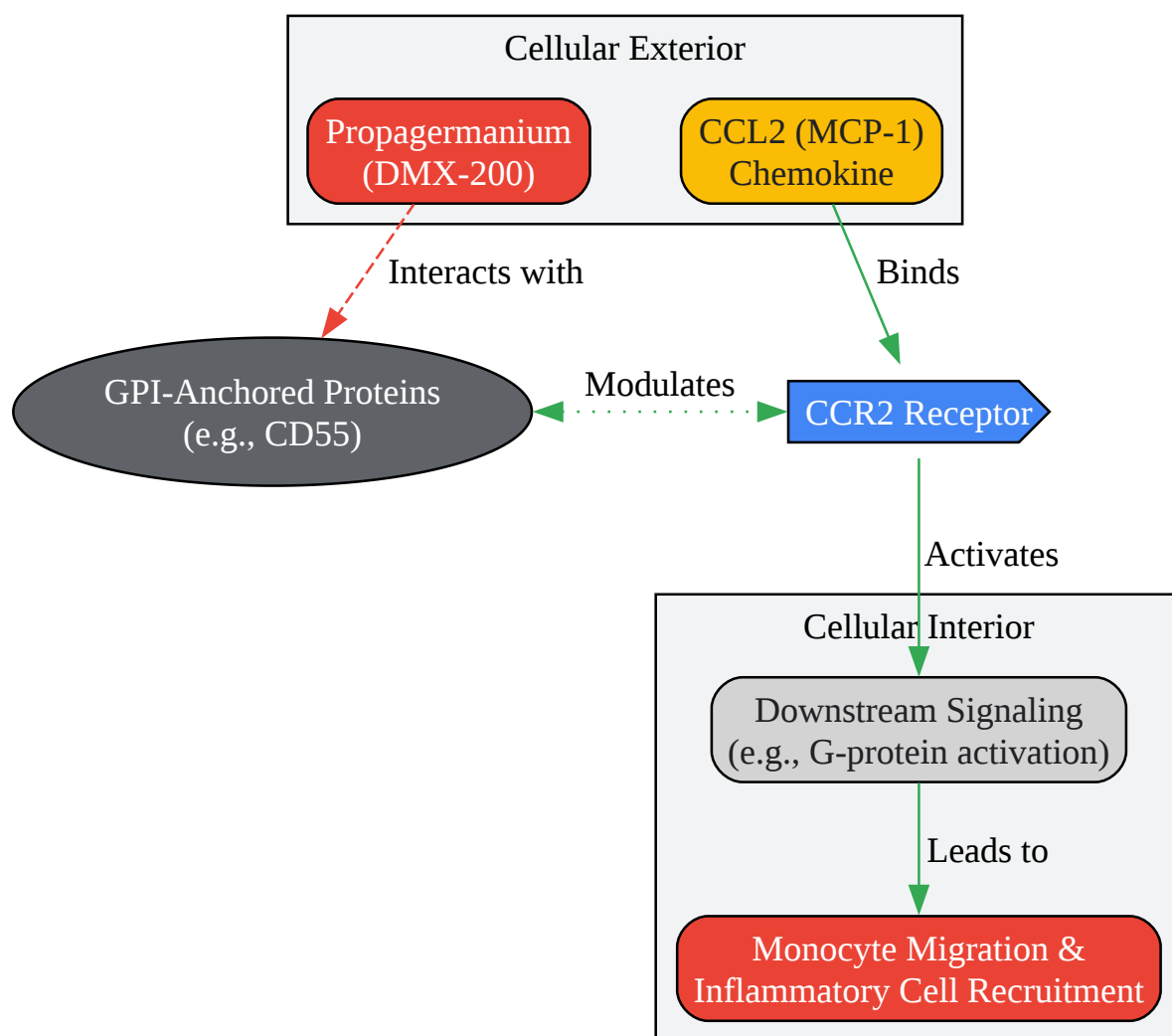
Mechanism of Action

Propagermanium exerts its biological effects through a multi-faceted approach, primarily centered on the modulation of inflammatory and immune responses.[3]

Primary Anti-inflammatory Pathway: CCR2 Antagonism

The principal mechanism of **propagermanium**'s anti-inflammatory action is the inhibition of the C-C chemokine receptor type 2 (CCR2) signaling pathway.[12][14] This pathway is a critical driver in the recruitment of monocytes and macrophages to sites of inflammation.[15]

- **The CCL2/CCR2 Axis:** The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is the primary ligand for the CCR2 receptor.[14][15] When CCL2 binds to CCR2 on the surface of monocytes, it triggers a signaling cascade that leads to chemotaxis—the directed migration of these cells toward the source of the chemokine.
- **Inhibition by Propagermanium:** **Propagermanium** disrupts this process, reducing the infiltration of inflammatory cells into tissues.[1][14] Interestingly, evidence suggests that **propagermanium** may not block the CCR2 receptor directly. Instead, it appears to target glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, that are closely associated with the receptor in the cell membrane.[14][15][16] By interacting with these associated proteins, it indirectly modulates CCR2 function and stifles the chemotactic response to CCL2.[15][16]



Propagermanium's Inhibition of the CCL2/CCR2 Pathway

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Caption: **Propagermanium's** inhibition of the MCP-1/CCR2 pathway.

Other Biological Activities

Beyond CCR2 antagonism, **propagermanium** exhibits several other important biological effects:

- **Immunomodulation:** It enhances the production of key cytokines, particularly interferon-gamma (IFN- γ), which activates macrophages and natural killer (NK) cells, thereby boosting

the innate immune response against pathogens.[3][17] This is the primary mechanism behind its approved use in Japan for treating chronic hepatitis B.[4][12]

- Antiviral Effects: Its activity against viruses like hepatitis B (HBV) and HIV is thought to be a direct result of its immunomodulatory properties.[1][3]
- Antioxidant Properties: **Propagermanium** functions as a scavenger of free radicals, which helps to reduce oxidative stress and protect cells from damage.[1][3]
- Nitric Oxide (NO) Modulation: The compound can influence the production of nitric oxide, a critical signaling molecule involved in processes like vasodilation and immune regulation.[1][3]

Analytical Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and quality of **propagermanium**, ensuring the absence of organic impurities and toxic inorganic germanium.[11]

Experimental Protocol: FT-IR Spectroscopy

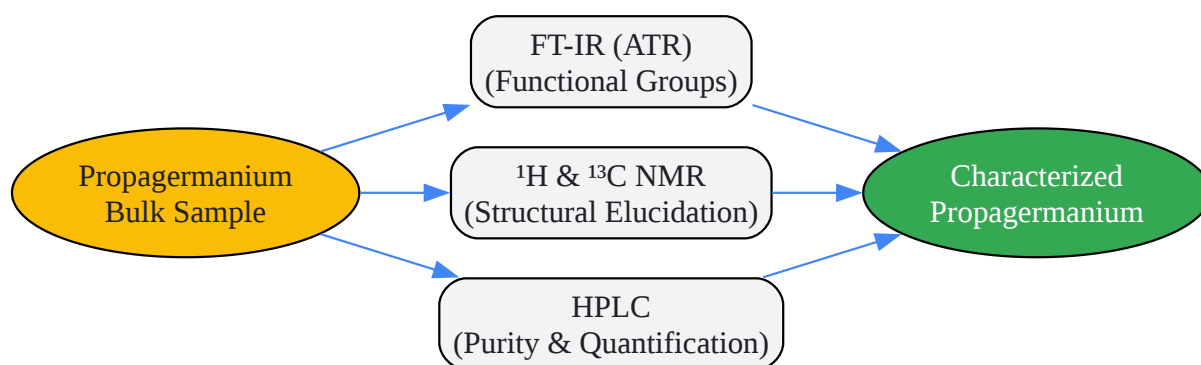
Infrared spectroscopy is a rapid and reliable method for identifying the key functional groups that define the **propagermanium** structure.

- Sample Preparation: Place a small amount of the **propagermanium** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[11]
- Acquisition: Using an FT-IR spectrometer, acquire the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . [11]
- Analysis: Identify the characteristic absorption bands:[11]
 - ~3000 cm^{-1} : Broad O-H stretch from the carboxylic acid groups.
 - ~1700 cm^{-1} : Strong C=O stretch from the carboxylic acid groups.
 - ~800-900 cm^{-1} : Ge-O-Ge asymmetric stretching, confirming the polymeric backbone.

Experimental Protocol: ^1H NMR Spectroscopy

NMR provides detailed structural information, confirming the carboxyethyl chain and its attachment to the germanium atom.

- Sample Preparation: Dissolve 5-10 mg of **propagermanium** in ~0.6 mL of deuterium oxide (D_2O). Solubility can be enhanced by using a basic solvent like NaOD in D_2O .[\[11\]](#)
- Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.[\[11\]](#)
- Analysis: The spectrum is relatively simple and should show two characteristic triplets corresponding to the two methylene groups ($-\text{CH}_2-\text{CH}_2-$) of the carboxyethyl fragment, confirming the organic structure.



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Caption: Workflow for analytical characterization of **propagermanium**.

Therapeutic Applications and Clinical Development

While approved in Japan for chronic hepatitis B, **propagermanium** (often as DMX-200) is under active clinical investigation globally for other inflammatory and fibrotic diseases, particularly those affecting the kidney.[\[4\]\[6\]\[18\]](#) Clinical trials frequently assess **propagermanium** as an adjunct therapy with angiotensin receptor blockers (ARBs) like irbesartan, as the two mechanisms (CCR2 and AT1R inhibition) are believed to be complementary in reducing kidney damage.[\[18\]](#)

Preclinical Efficacy Data

The anti-inflammatory and antioxidant effects of **propagermanium** have been quantified in various preclinical models. A study on endothelial dysfunction in a rat model of Type 2 Diabetes provides a strong example of its efficacy.

Parameter	Outcome in Propagermanium-Treated Group vs. Control	Reference
Fasting Glucose	18% reduction	[15]
Insulin Resistance	32% reduction	[15]
Endothelial Function	25-33% improvement	[15]
Perivascular Adipose Tissue (PVAT) Inflammation	56% reduction	[15]
PVAT Oxidative Stress	55% reduction	[15]

These data highlight **propagermanium**'s potential to address both the inflammatory and oxidative stress components of metabolic disease.[\[15\]](#) Current Phase 3 trials, such as the ACTION3 study for Focal Segmental Glomerulosclerosis (FSGS), are evaluating its ability to reduce proteinuria and slow the decline of kidney function in patients.[\[19\]](#)[\[20\]](#)

Conclusion

Propagermanium is a multifaceted organogermanium compound with a well-defined chemical identity, albeit one known by many names. Its primary mechanism as an indirect CCR2 antagonist provides a strong rationale for its development in a range of inflammatory diseases. The synthesis and analytical characterization are well-established, allowing for the production of a high-purity active pharmaceutical ingredient. As ongoing clinical trials for conditions like FSGS and diabetic kidney disease progress, the therapeutic role of **propagermanium** in modern medicine may expand significantly, offering a novel approach to managing chronic inflammatory and fibrotic conditions.

References

- What is the mechanism of **Propagermanium**?
- Repagermanium – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
- Synthesis and discovery of **propagermanium** - Benchchem.
- **Propagermanium**.
- Application Note: Comprehensive Analytical Strategies for the Characteriz
- **Propagermanium** | CAS#12758-40-6 - MedKoo Biosciences.
- **Propagermanium** (C₆H₁₀O₇Ge₂) properties.
- **Propagermanium**: An In Vivo Examination of its Anti-Inflamm
- **Propagermanium** - BioC
- **Propagermanium** - CAM Cancer. (2020-09-15).
- **Propagermanium** - Wikipedia.
- Technical Support Center: Large-Scale Synthesis of **Propagermanium** - Benchchem.
- Repagermanium - Drug Targets, Indications, Patents - P
- Development of DMX-200 (Repagermanium), a CCR2 Inhibitor, FOR Focal Segmental Glomerulosclerosis (FSGS) - ANZSN Congress.
- **Propagermanium** as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes - MDPI. (2024-07-30).
- Bis (2-Carboxyethylgermanium)sesquioxide | C₆H₁₀Ge₂O₇ | CID 83030 - PubChem.
- **Propagermanium** administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PubMed Central. (2020-06-12).
- ACTION3 Phase 3 Clinical Trial Assessing the Efficacy and Safety of DMX-200 (Repagermanium).
- Study Details | NCT03627715 | Safety and Effectiveness of **Propagermanium** in Diabetic Kidney Disease Participants Receiving Irbesartan | ClinicalTrials.gov.
- Repagermanium - DDrare: Database of Drug Development for Rare Diseases.
- What is Repagermanium used for?
- An anti-inflammatory drug, **propagermanium**, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed.

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propagermanium - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Propagermanium? [synapse.patsnap.com]
- 4. cam-cancer.org [cam-cancer.org]
- 5. Propagermanium [drugfuture.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. medkoo.com [medkoo.com]
- 8. Bis (2-Carboxyethylgermanium)sesquioxide | C₆H₁₀Ge₂O₇ | CID 83030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- 10. biocat.com [biocat.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Propagermanium administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Propagermanium as a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes [mdpi.com]
- 16. An anti-inflammatory drug, propagermanium, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is Repagermanium used for? [synapse.patsnap.com]
- 18. anzsnevents.com [anzsnevents.com]
- 19. dimerix.com [dimerix.com]
- 20. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
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